TPH1/TPH2 Inhibition Potency
LX-1031 demonstrates IC50 values of 1.42 μM (1420 nM) for human TPH1 and 1.63 μM (1630 nM) for human TPH2 in enzyme inhibition assays using full-length coding sequences ligated into an MBP fusion vector [1]. By comparison, telotristat etiprate (LX1606) exhibits a reported TPH IC50 of 28 nM, representing approximately 50-fold greater potency in isolated enzyme assays . This potency difference is counterbalanced by LX-1031's superior clinical validation in IBS-D and its well-characterized peripheral restriction profile, making it a complementary research tool for interrogating differential isoform contributions in GI serotonergic signaling [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | TPH1: 1.42 μM (1420 nM); TPH2: 1.63 μM (1630 nM) |
| Comparator Or Baseline | Telotristat etiprate (LX1606): TPH IC50 = 28 nM |
| Quantified Difference | Telotristat is approximately 50-fold more potent in isolated enzyme assays; LX-1031 is less potent but has extensive IBS-D clinical data |
| Conditions | Human recombinant TPH1 and TPH2 full-length coding sequences PCR-amplified and ligated into MBP fusion vector (pMalc2x) |
Why This Matters
Understanding the potency and isoform selectivity profile enables researchers to select the appropriate tool compound based on experimental objectives—telotristat for high-potency TPH inhibition studies, LX-1031 for investigations requiring clinical IBS-D validation and dual TPH1/TPH2 modulation.
- [1] BindingDB BDBM445705. LX1031 IC50 data: TPH1 = 1.42E+3 nM, TPH2 = 1.63E+3 nM. Assay using full-length human TPH1/TPH2 coding sequences in MBP fusion vector (pMalc2x). View Source
- [2] Camilleri M. LX-1031, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin. Neurogastroenterol Motil. 2011 Mar;23(3):193-200. PMID: 21159063. View Source
